molecular formula C9H10FNO2 B13027700 Ethyl 5-fluoro-3-methylpicolinate

Ethyl 5-fluoro-3-methylpicolinate

Cat. No.: B13027700
M. Wt: 183.18 g/mol
InChI Key: NUNWLDBPLULIHC-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-methylpicolinate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-3-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-fluoro-3-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired ester.

Another method involves the esterification of 5-fluoro-3-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-methylpicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., 5-amino-3-methylpicolinate.

    Reduction: 5-fluoro-3-methylpicolinyl alcohol.

    Oxidation: 5-fluoro-3-methylpicolinic acid.

Scientific Research Applications

Ethyl 5-fluoro-3-methylpicolinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy. The ester group can facilitate cellular uptake and metabolic stability, prolonging the compound’s activity.

Comparison with Similar Compounds

Ethyl 5-fluoro-3-methylpicolinate can be compared with other fluorinated picolinates and esters:

    Ethyl 5-chloro-3-methylpicolinate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    Mthis compound: The methyl ester analog, which may have different solubility and pharmacokinetic properties.

    5-Fluoro-3-methylpicolinic acid: The carboxylic acid analog, which may have different reactivity and biological activity due to the absence of the ester group.

This compound is unique due to the presence of both the fluorine atom and the ethyl ester group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

ethyl 5-fluoro-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3

InChI Key

NUNWLDBPLULIHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1C)F

Origin of Product

United States

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